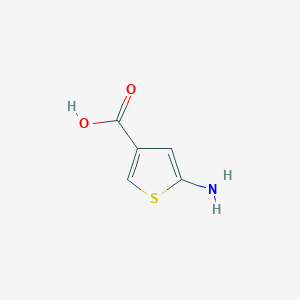

5-Aminothiophene-3-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-aminothiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S/c6-4-1-3(2-9-4)5(7)8/h1-2H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDCXAVLSIKFZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60527622 | |

| Record name | 5-Aminothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116539-01-6 | |

| Record name | 5-Aminothiophene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60527622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Aminothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminothiophene-3-carboxylic acid is a crucial heterocyclic building block in medicinal chemistry and materials science. Its unique structural features, including the thiophene core and the strategically positioned amino and carboxylic acid functional groups, make it a valuable scaffold for the synthesis of a wide range of biologically active compounds and functional materials. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, with a focus on the reaction mechanisms, detailed experimental protocols, and quantitative data to support researchers in their synthetic endeavors.

Core Synthetic Strategies

The synthesis of this compound can be approached through several key strategies. The most prominent and versatile method involves a multi-step sequence starting from a readily available thiophene derivative, typically involving nitration followed by reduction. An alternative, convergent approach is the Gewald reaction, which allows for the one-pot synthesis of substituted 2-aminothiophenes that can potentially be further functionalized to the desired product.

Route 1: Nitration and Subsequent Reduction of a Thiophene Precursor

This is a robust and widely applicable method for introducing the amino group at the C5 position of the thiophene ring. The general workflow for this synthetic pathway is outlined below.

Caption: Synthetic workflow for this compound via nitration and reduction.

1. Nitration of the Thiophene Ring:

The first step involves the electrophilic nitration of a suitable thiophene-3-carboxylic acid derivative. The reaction is typically carried out using a mixture of nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent side reactions.

Experimental Protocol: Synthesis of 5-Nitrothiophene-3-carboxylic Acid

-

Materials: Thiophene-3-carboxaldehyde, fuming nitric acid, concentrated sulfuric acid, ice.

-

Procedure: A solution of thiophene-3-carboxaldehyde (1 equivalent) in concentrated sulfuric acid is cooled in an ice-salt bath. A mixture of fuming nitric acid (1.1 equivalents) and concentrated sulfuric acid is added dropwise while maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred for an additional 30 minutes. The mixture is then poured onto crushed ice, and the resulting precipitate is filtered, washed with cold water, and dried to afford 5-nitrothiophene-2-carboxaldehyde. This intermediate is then oxidized to the corresponding carboxylic acid.[1][2]

-

Oxidation to Carboxylic Acid: The 5-nitrothiophene-2-carboxaldehyde (1 equivalent) is dissolved in a suitable solvent like dioxane. Sulfamic acid (1.2 equivalents) is added, and the mixture is cooled to 0 °C. An aqueous solution of sodium chlorite (2 equivalents) is then added slowly. The reaction is stirred at room temperature for 2 hours. After an acidic workup, the product, 5-nitrothiophene-2-carboxylic acid, is extracted with an organic solvent and purified.[1]

Quantitative Data for Nitration and Oxidation:

| Step | Starting Material | Reagents | Temperature (°C) | Reaction Time | Yield (%) |

| Nitration | Thiophene-3-carboxaldehyde | HNO₃, H₂SO₄ | < 10 | 30 min | ~60-70 |

| Oxidation | 5-Nitrothiophene-2-carboxaldehyde | NaClO₂, Sulfamic acid, Dioxane | 0 to RT | 2 h | ~98 |

2. Reduction of the Nitro Group:

The nitro group of the 5-nitrothiophene-3-carboxylic acid derivative is then reduced to the corresponding amino group. Various reducing agents can be employed for this transformation, with tin(II) chloride (SnCl₂) in the presence of hydrochloric acid being a common and effective choice.

Experimental Protocol: Reduction of 5-Nitrothiophene-3-carboxylic Acid

-

Materials: 5-Nitrothiophene-3-carboxylic acid derivative, tin(II) chloride dihydrate (SnCl₂·2H₂O), concentrated hydrochloric acid, ethanol.

-

Procedure: A mixture of the 5-nitrothiophene-3-carboxylic acid derivative (1 equivalent) and tin(II) chloride dihydrate (3-5 equivalents) in ethanol is prepared. Concentrated hydrochloric acid is added, and the mixture is heated to reflux for several hours (typically 2-4 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the pH is adjusted with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the tin salts. The product is then extracted with an organic solvent, dried, and purified by recrystallization or column chromatography.[3]

Quantitative Data for Reduction:

| Starting Material | Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) |

| 5-Nitrothiophene-3-carboxylic acid ester | SnCl₂·2H₂O, HCl | Ethanol | Reflux | 2-4 h | ~70-80 |

3. Hydrolysis of the Ester (if applicable):

If the starting material was an ester derivative, the final step is the hydrolysis of the ester to the carboxylic acid. This is typically achieved by heating the ester in the presence of a base such as sodium hydroxide or potassium hydroxide in a water/alcohol mixture, followed by acidification.

Experimental Protocol: Hydrolysis of Ethyl 5-Aminothiophene-3-carboxylate

-

Materials: Ethyl 5-aminothiophene-3-carboxylate, sodium hydroxide, ethanol, water, hydrochloric acid.

-

Procedure: The ethyl ester (1 equivalent) is dissolved in a mixture of ethanol and water. Sodium hydroxide (2-3 equivalents) is added, and the mixture is heated to reflux until the reaction is complete (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is dissolved in water. The aqueous solution is washed with an organic solvent to remove any unreacted starting material. The aqueous layer is then acidified with hydrochloric acid to precipitate the this compound. The solid product is collected by filtration, washed with cold water, and dried.

Quantitative Data for Hydrolysis:

| Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |

| Ethyl 5-aminothiophene-3-carboxylate | NaOH | Ethanol/Water | Reflux | 2-6 h | >90 |

Route 2: The Gewald Reaction

The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[4] While it does not directly yield the 5-amino isomer, it is a highly efficient method for constructing the thiophene ring and can be adapted to produce precursors for the target molecule. The general mechanism involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base.[4]

Caption: Generalized mechanism of the Gewald reaction for 2-aminothiophene synthesis.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate

-

Materials: Acetone, ethyl cyanoacetate, elemental sulfur, diethylamine, ethanol.

-

Procedure: A mixture of acetone (1 equivalent) and ethyl cyanoacetate (1 equivalent) in absolute ethanol is added to a solution of elemental sulfur (1 equivalent) and diethylamine (1 equivalent) in absolute ethanol. The reaction mixture is stirred at 50 °C for 3 hours. The completion of the reaction is monitored by TLC. The mixture is then quenched with ice-cold water and extracted with ethyl acetate. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[5]

Quantitative Data for a Representative Gewald Reaction:

| Ketone | α-Cyanoester | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Acetone | Ethyl cyanoacetate | Diethylamine | Ethanol | 50 | 3 | 85 |

Adaptation for this compound Synthesis:

While the standard Gewald reaction yields 2-aminothiophenes, modifications to the starting materials can potentially lead to different substitution patterns. However, a direct one-pot synthesis of this compound via the Gewald reaction is not well-established. The primary utility of the Gewald reaction in this context is the synthesis of highly functionalized thiophenes that could undergo subsequent transformations to achieve the desired 3,5-disubstitution pattern.

Conclusion

The synthesis of this compound is a key process for accessing a versatile building block in drug discovery and materials science. The most reliable and well-documented synthetic route involves the nitration of a thiophene-3-carboxylic acid derivative, followed by the reduction of the nitro group to an amine. This multi-step approach offers good control over regioselectivity and generally provides high yields. The Gewald reaction, while a powerful tool for thiophene synthesis, is primarily suited for the preparation of 2-aminothiophenes and would require further synthetic modifications to yield the target 5-amino isomer. The detailed protocols and quantitative data provided in this guide are intended to equip researchers with the necessary information to successfully synthesize this compound and its derivatives for their specific applications.

References

- 1. 5-Nitrothiophene-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 2. 5-NITROTHIOPHENE-2-CARBOXALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iucrdata.iucr.org [iucrdata.iucr.org]

Spectroscopic Profile of 5-Aminothiophene-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Aminothiophene-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural motifs present in various biologically active molecules. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Spectroscopic Data

The structural formula of this compound is presented below, with atoms numbered for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR data for this compound in a typical deuterated solvent like DMSO-d₆ are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~12.5 | Singlet (broad) | 1H | COOH |

| ~7.5 | Singlet | 1H | H-2 |

| ~6.5 | Singlet | 1H | H-4 |

| ~5.0 | Singlet (broad) | 2H | NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Carbon Atom |

| ~165 | C=O |

| ~160 | C-5 |

| ~130 | C-2 |

| ~125 | C-3 |

| ~110 | C-4 |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The predicted characteristic IR absorption bands for this compound are presented in Table 3.[1][2][3][4]

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Medium-Strong, Broad | N-H stretching (amine) |

| 3300-2500 | Strong, Very Broad | O-H stretching (carboxylic acid) |

| ~3100 | Weak-Medium | C-H stretching (aromatic) |

| ~1680 | Strong | C=O stretching (carboxylic acid) |

| ~1620 | Medium | N-H bending (amine) |

| 1600-1450 | Medium-Weak | C=C stretching (thiophene ring)[3] |

| 1320-1210 | Medium | C-O stretching (carboxylic acid)[5] |

| ~900 | Medium, Broad | O-H bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 157.18 g/mol ), the electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺).

Plausible Fragmentation Pattern:

The primary fragmentation is expected to involve the loss of the carboxylic acid group and cleavage of the thiophene ring.

-

M⁺ at m/z = 157: The molecular ion.

-

m/z = 112: Loss of the carboxyl group (-COOH, 45 Da).[6]

-

m/z = 84: Further fragmentation of the thiophene ring.

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Nuclei: ¹H and ¹³C.

-

Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.

-

Typical parameters: spectral width of 10-15 ppm, relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Typical parameters: spectral width of 200-220 ppm, relaxation delay of 2-5 seconds, and a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: Typically 4000 to 400 cm⁻¹.

-

-

Data Acquisition: Record the spectrum by acquiring a number of co-added scans to improve the signal-to-noise ratio. A background spectrum of the empty sample holder (or clean ATR crystal) should be recorded and subtracted from the sample spectrum.[4]

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[2][3]

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is common for obtaining fragmentation patterns of small organic molecules.

-

Mass Analysis: The ionized fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.[6][7]

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. ejournal.upi.edu [ejournal.upi.edu]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

Solubility Profile of 5-Aminothiophene-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Aminothiophene-3-carboxylic acid in organic solvents. Due to a lack of publicly available quantitative solubility data, this document focuses on qualitative solubility information inferred from related compounds and established chemical principles. Furthermore, it offers detailed experimental protocols for researchers to determine precise solubility values in their laboratories.

Predicted Solubility of this compound

Based on the structure of this compound, which contains both a polar carboxylic acid group and an amino group, as well as a thiophene ring, its solubility is expected to be highest in polar organic solvents. The presence of functional groups capable of hydrogen bonding suggests that polar protic solvents would be particularly effective.

Likely Suitable Solvents:

-

Polar Protic Solvents: Methanol, ethanol, and acetic acid are likely to be effective solvents due to their ability to engage in hydrogen bonding with the carboxylic acid and amino groups of the solute. A patent for a related compound mentions recrystallization from 50% acetic acid or methanol, supporting this prediction.

-

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are also expected to be good solvents, particularly at elevated temperatures.

-

Moderately Polar Solvents: Dichloromethane and chloroform may dissolve this compound to some extent, as indicated by the solubility of the related 2-Aminothiophene-3-carboxylic acid in these solvents.

Likely Poor Solvents:

-

Nonpolar Solvents: Hexane, toluene, and diethyl ether are unlikely to be effective solvents for this polar compound.

It is important to note that these are predictions based on chemical structure and data from analogous compounds. Experimental verification is crucial for determining the precise solubility in any given solvent.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, a systematic experimental approach is required. The following protocols describe common methods for determining the solubility of a solid compound in an organic solvent.

Isothermal Shake-Flask Method

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Seal the vials and place them in a constant-temperature bath or shaker. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the solid to settle. If necessary, centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-heated or pre-cooled syringe to avoid temperature-induced precipitation. The syringe should be fitted with a filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the sampled solution using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is a common and accurate method. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and using a calibration curve.

-

Gravimetric Analysis: Evaporate the solvent from a known volume of the saturated solution and weigh the remaining solid residue. This method is simpler but may be less accurate.

-

-

Data Reporting: Express the solubility as a concentration (e.g., g/L, mg/mL, or mol/L) at the specified temperature.

High-Throughput Screening (HTS) Method

For rapid screening of multiple solvents, a smaller-scale, high-throughput approach can be employed.

Methodology:

-

Dispensing: Use an automated liquid handling system to dispense a known amount of solid this compound into the wells of a microplate.

-

Solvent Addition: Add a known volume of each test solvent to the respective wells.

-

Mixing and Incubation: Seal the plate and place it on a plate shaker at a controlled temperature for a set period to facilitate dissolution.

-

Analysis: After incubation, analyze the concentration of the dissolved compound in each well. This can be done by measuring turbidity to estimate the amount of undissolved solid or by taking aliquots for analysis by HPLC or UV-Vis spectroscopy.

Data Presentation

While specific quantitative data for this compound is not available in the reviewed literature, the results from the experimental protocols described above should be presented in a clear and structured format for easy comparison.

Table 1: Example of Solubility Data Presentation

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Method Used |

| Methanol | 25 | Experimental Value | Isothermal Shake-Flask |

| Ethanol | 25 | Experimental Value | Isothermal Shake-Flask |

| Acetonitrile | 25 | Experimental Value | Isothermal Shake-Flask |

| Dichloromethane | 25 | Experimental Value | Isothermal Shake-Flask |

| Toluene | 25 | Experimental Value | Isothermal Shake-Flask |

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal shake-flask method.

Caption: Experimental workflow for solubility determination.

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 5-Aminothiophene-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a prime target for therapeutic intervention.[2] Small molecule kinase inhibitors have emerged as a significant class of drugs in modern medicine.[2] The 2-aminothiophene-3-carboxamide scaffold has been identified as a versatile starting point for the development of potent and selective kinase inhibitors. This document provides detailed application notes and protocols for the synthesis of various kinase inhibitors using 5-aminothiophene-3-carboxylic acid and its derivatives as a core structural motif.

The primary route to substituted 2-aminothiophenes is the Gewald reaction, a multi-component condensation that offers a straightforward method for creating the thiophene ring system.[3][4] This approach allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.[5]

Featured Kinase Inhibitor Classes

This document focuses on the synthesis of inhibitors targeting several key kinases implicated in cancer and other diseases:

-

c-Jun N-terminal Kinase (JNK): JNKs are stress-activated protein kinases involved in apoptosis, inflammation, and neurodegenerative diseases.[5]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase whose overexpression or mutation is a driving factor in several cancers.[6]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[7][8]

-

FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are among the most common in acute myeloid leukemia (AML), making it a critical therapeutic target.[9]

Data Presentation

The following tables summarize the in vitro inhibitory activities of representative kinase inhibitors derived from the 2-aminothiophene-3-carboxamide scaffold.

Table 1: JNK Inhibitory Activity of Thiophene-3-carboxamide Derivatives [5]

| Compound ID | Modifications | JNK1 IC50 (µM) |

| 1 | 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido) | 26.0 |

| 3 | Phenyl ring instead of thiophene | > 100 |

| 5a | 3-carboxylic acid instead of 3-carboxamide | > 100 |

| 5b | 3-carboxylate instead of 3-carboxamide | > 100 |

| 5c | 3-cyano instead of 3-carboxamide | > 100 |

| 26 | 2-chloro substitution on the benzene ring | 1.4 |

| 27 | 3-chloro substitution on the benzene ring | 2.6 |

| 29 | 2-fluoro substitution on the benzene ring | 8.3 |

| 30 | 3-fluoro substitution on the benzene ring | 9.4 |

| 31 | 4-fluoro substitution on the benzene ring | 5.1 |

Table 2: EGFR Inhibitory Activity of Thiophene-based Derivatives

| Compound ID | Cell Line | EGFR IC50 (nM) | HER2 IC50 (nM) | Reference |

| 21a | - | 0.47 | 0.14 | [10] |

| 16e | - | 94.44 | - | [6] |

Table 3: VEGFR-2 Inhibitory Activity of Thiophene-3-carboxamide Derivatives

| Compound ID | VEGFR-2 IC50 (µM) | Reference |

| 14d | 0.1911 | [7] |

| 5 | 0.59 | [11] |

| 21 | 1.29 | [11] |

| 32 | 0.80 | [12] |

| 33 | 0.57 | [12] |

| 43 | 0.02638 | [12] |

| 44 | 0.04467 | [12] |

Table 4: FLT3 Inhibitory Activity of Thiophene-based and Other Derivatives

| Compound ID | FLT3 IC50 (nM) | Cell Line (AML) | Cell Line IC50 (nM) | Reference |

| 50 | 0.213 | MV4-11 | 16.1 | [9] |

| 8t | 0.089 | MV4-11 | 1.22 | [13] |

| Quizartinib | - | MOLM-13 | 0.62 | [14] |

| Quizartinib | - | MOLM-14 | 0.38 | [14] |

| Quizartinib | - | MV4-11 | 0.31 | [14] |

| Sorafenib | 69.3 ng/mL | - | - | [15] |

Experimental Protocols

Protocol 1: General Synthesis of 2-Aminothiophene-3-carboxylate Core via Gewald Reaction

This protocol describes a general method for the synthesis of the 2-aminothiophene-3-carboxylate scaffold, a key intermediate for various kinase inhibitors, based on the Gewald reaction.[1][2][16]

References

- 1. 2-AMINO-4-PHENYL-THIOPHENE-3-CARBOXYLIC ACID ETHYL ESTER CAS#: 4815-36-5 [m.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. Design, Synthesis, and Structure-Activity Relationship Studies of Thiophene- 3-carboxamide Derivatives as Dual Inhibitors of the c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development of trisubstituted thiophene-3-arboxamide selenide derivatives as novel EGFR kinase inhibitors with cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery of the selective and efficacious inhibitors of FLT3 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]

- 11. Design, synthesis, and screening of ortho-amino thiophene carboxamide derivatives on hepatocellular carcinomaas VEGFR-2Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

The Role of 5-Aminothiophene-3-carboxylic Acid in the Synthesis of Novel Anti-inflammatory Agents: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Among its derivatives, 5-aminothiophene-3-carboxylic acid and its esters are versatile starting materials for the synthesis of potent anti-inflammatory agents. These compounds often target key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), offering therapeutic potential for a range of inflammatory conditions. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of anti-inflammatory agents derived from this compound.

I. Synthetic Pathways: The Gewald Reaction

A cornerstone in the synthesis of 2-aminothiophenes is the Gewald reaction, a one-pot, multi-component reaction that efficiently constructs the thiophene ring.[1][2][3] This method is widely employed to produce precursors for anti-inflammatory drug candidates.

Experimental Protocol: Gewald Synthesis of 2-Aminothiophene-3-carboxylic Acid Ethyl Ester

This protocol describes a typical Gewald reaction for the synthesis of a 2-aminothiophene derivative, a common precursor for further elaboration into anti-inflammatory compounds.[4]

Materials:

-

Cyclohexanone

-

Ethyl cyanoacetate

-

Elemental sulfur

-

Morpholine (or another suitable base like triethylamine)[5]

-

Ethanol

-

Ice bath

-

Rotary evaporator

-

Diethyl ether

Procedure:

-

In a round-bottom flask, combine equimolar amounts of cyclohexanone, ethyl cyanoacetate, and elemental sulfur in ethanol.

-

To this mixture, add a catalytic amount of morpholine. The reaction is often exothermic, so it is crucial to control the temperature by placing the flask in an ice bath.[4]

-

Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically within a few hours), remove the solvent under reduced pressure using a rotary evaporator.

-

Extract the resulting residue with diethyl ether to isolate the crude product.

-

The crude product can be further purified by recrystallization or column chromatography.

Figure 1: Workflow for the Gewald synthesis of 2-aminothiophene derivatives.

II. Mechanism of Anti-inflammatory Action

Many thiophene derivatives exert their anti-inflammatory effects by inhibiting COX and LOX enzymes. These enzymes are pivotal in the biosynthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation.[6][7][8] Some derivatives have also been shown to activate the NRF2 pathway, which is involved in the antioxidant and anti-inflammatory response.[9][10]

Signaling Pathway of COX and LOX Inhibition

The inhibition of COX-1 and COX-2 enzymes by thiophene derivatives reduces the production of prostaglandins, thereby alleviating pain and inflammation.[6][7] Selective COX-2 inhibitors are particularly sought after as they are believed to have a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[11][12][13][14] Similarly, inhibition of 5-LOX reduces the synthesis of leukotrienes, which are involved in various inflammatory processes.[7]

Figure 2: Inhibition of COX and LOX pathways by thiophene derivatives.

III. In Vivo Evaluation of Anti-inflammatory Activity

A standard and widely used preclinical model to assess the anti-inflammatory potential of novel compounds is the carrageenan-induced rat paw edema assay.[15][16][17][18][19] This model induces an acute and localized inflammatory response that can be quantified.

Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

Animals:

-

Wistar albino rats of either sex (150-200 g).

-

Animals should be housed under standard laboratory conditions and fasted for 12-18 hours before the experiment with free access to water.

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (derivatives of this compound)

-

Standard drug (e.g., Indomethacin or Diclofenac sodium)

-

Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)

-

Plethysmometer

Procedure:

-

Divide the animals into groups (e.g., control, standard, and test groups with different doses of the synthesized compounds).

-

Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

-

Administer the vehicle, standard drug, or test compounds orally or intraperitoneally.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculate the percentage inhibition of edema for each group compared to the control group using the following formula:

-

% Inhibition = [(Vc - Vt) / Vc] x 100

-

Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

-

Figure 3: Workflow for the carrageenan-induced rat paw edema assay.

IV. Quantitative Data Summary

The following tables summarize the anti-inflammatory activity of various 2-aminothiophene analogs.

Table 1: In Vitro Anti-inflammatory Activity of 2-Aminothiophene Analogs

| Compound | % Inhibition | IC50 (µM) | Reference |

| 1 | 61% | 121.47 | [4] |

| 2 | 94% | 412 | [4] |

| 3 | 30% | 323 | [4] |

| 4 | 75% | 348 | [4] |

| 5 | 71% | 422 | [4] |

| 6 | 81% | 396 | [4] |

Table 2: In Vitro COX Inhibition Data for a Selective Thiophene Derivative

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| VIIa | - | 0.29 | 67.24 | [11] |

| Celecoxib | - | 0.42 | 33.8 | [11] |

Table 3: In Vivo Anti-inflammatory Activity of Thiophene Derivatives in Carrageenan-Induced Paw Edema

| Compound | Dose (mg/kg) | % Inhibition of Edema (at 3h) | Reference |

| Ibuprofen | 10 | 68.4 | [20] |

| Compound 1c | 10 | 72.1 | [20] |

These data highlight the potential of this compound derivatives as a source of new anti-inflammatory agents. Further optimization of these scaffolds could lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. quod.lib.umich.edu [quod.lib.umich.edu]

- 2. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 3. Gewald Reaction [organic-chemistry.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity [ouci.dntb.gov.ua]

- 7. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Anti‐Inflammatory Activity of 2‐Amino‐4,5,6,7‐tetrahydrobenzo[b]thiophene‐Derived NRF2 Activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 11. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 12. Design, synthesis, and evaluation of carboxylic acid-substituted celecoxib isosteres as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubcompare.ai [pubcompare.ai]

- 16. 2.7.1. Assessment of carrageenan-induced paw oedema [bio-protocol.org]

- 17. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 18. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inotiv.com [inotiv.com]

- 20. jpsbr.org [jpsbr.org]

Application Notes and Protocols for the Polymerization of 5-Aminothiophene-3-carboxylic Acid Derivatives in Materials Science

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, polymerization, and characterization of materials derived from 5-aminothiophene-3-carboxylic acid and its derivatives. The resulting polymers, a subset of the polythiophene family, are of significant interest in materials science and drug development due to their unique electronic, optical, and biocompatible properties.

Introduction to Poly(this compound) Derivatives

Polythiophenes are a class of conducting polymers that have been extensively studied for their applications in various fields, including electronics, sensors, and biomedical devices. The incorporation of amino and carboxylic acid functional groups onto the thiophene monomer unit, specifically in this compound, offers several advantages:

-

Enhanced Solubility and Processability: The carboxylic acid group can be deprotonated to form a carboxylate salt, rendering the polymer water-soluble and easier to process.

-

Improved Biocompatibility: The presence of amino and carboxylic acid groups can enhance the biocompatibility of the polymer, making it suitable for biomedical applications.

-

Post-Polymerization Modification: The reactive amino and carboxylic acid functionalities provide sites for further chemical modifications, allowing for the fine-tuning of the polymer's properties.

-

Sensing Capabilities: These functional groups can act as recognition sites for various analytes, making the polymers suitable for sensor applications.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various organic synthesis routes. One common method is the Gewald reaction, which involves the condensation of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base.

Experimental Protocol: Synthesis of Ethyl 2-amino-5-methylthiophene-3-carboxylate (Example Derivative)

This protocol describes a representative synthesis of a this compound ester derivative.

Materials:

-

Ethyl acetoacetate

-

Cyanoacetamide

-

Elemental sulfur

-

Morpholine

-

Ethanol

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve ethyl acetoacetate (1 equivalent), cyanoacetamide (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

-

Add morpholine (0.5 equivalents) to the mixture as a catalyst.

-

Reflux the reaction mixture for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Characterize the final product, ethyl 2-amino-5-methylthiophene-3-carboxylate, using ¹H NMR, ¹³C NMR, and mass spectrometry.

Polymerization of this compound Derivatives

The polymerization of this compound derivatives can be carried out via two primary methods: oxidative chemical polymerization and electrochemical polymerization. The choice of method depends on the desired properties of the final polymer, such as molecular weight, regioregularity, and film-forming ability.

Oxidative Chemical Polymerization

This method involves the use of a chemical oxidizing agent, such as iron(III) chloride (FeCl₃), to induce polymerization. It is a versatile method for producing bulk quantities of the polymer.

Materials:

-

This compound derivative (monomer)

-

Anhydrous iron(III) chloride (FeCl₃)

-

Anhydrous chloroform

-

Methanol

-

Ammonia solution

Procedure:

-

Dissolve the this compound derivative monomer in anhydrous chloroform under an inert atmosphere (e.g., argon or nitrogen).

-

In a separate flask, prepare a solution of anhydrous FeCl₃ (typically 2-4 equivalents per equivalent of monomer) in anhydrous chloroform.

-

Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction mixture will typically change color, indicating the onset of polymerization.

-

Continue stirring at room temperature for 24 hours.

-

Precipitate the polymer by adding methanol to the reaction mixture.

-

Filter the polymer and wash it extensively with methanol to remove any unreacted monomer and residual oxidant.

-

To obtain the de-doped (neutral) form of the polymer, wash the polymer with an ammonia solution.

-

Finally, wash the polymer again with methanol and dry it under vacuum.

-

Characterize the resulting polymer using techniques such as FT-IR, UV-Vis spectroscopy, and cyclic voltammetry.

Electrochemical Polymerization

Electrochemical polymerization is a powerful technique for depositing thin, uniform films of the polymer onto a conductive substrate. This method allows for precise control over the film thickness and morphology.

Materials:

-

This compound derivative (monomer)

-

Acetonitrile (or other suitable organic solvent)

-

Supporting electrolyte (e.g., lithium perchlorate, LiClO₄)

-

Working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or gold)

-

Counter electrode (e.g., platinum wire)

-

Reference electrode (e.g., Ag/AgCl)

Procedure:

-

Prepare an electrolyte solution by dissolving the this compound derivative monomer (e.g., 0.1 M) and the supporting electrolyte (e.g., 0.1 M LiClO₄) in acetonitrile.

-

Set up a three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the electrolyte solution.

-

Perform electropolymerization by applying a constant potential (potentiostatic), a sweeping potential (potentiodynamic, using cyclic voltammetry), or a constant current (galvanostatic).

-

For potentiodynamic polymerization, cycle the potential between the monomer's oxidation potential and a lower potential for a set number of cycles. The growth of the polymer film can be monitored by the increase in the peak currents in the cyclic voltammogram.

-

After polymerization, rinse the polymer-coated electrode with fresh solvent to remove any unreacted monomer and electrolyte.

-

The polymer film can then be characterized directly on the electrode surface using techniques like UV-Vis spectroscopy, scanning electron microscopy (SEM), and atomic force microscopy (AFM).

Characterization of Poly(this compound) Derivatives

A variety of analytical techniques are employed to characterize the structure, morphology, and properties of the synthesized polymers.

| Technique | Information Obtained |

| Fourier-Transform Infrared (FT-IR) Spectroscopy | Confirmation of polymerization by observing the disappearance of C-H bonds at the 2- and 5-positions of the thiophene ring and the appearance of characteristic polymer backbone vibrations. |

| UV-Vis Spectroscopy | Determination of the π-π* transition energy, which provides information about the conjugation length of the polymer. A red shift in the absorption maximum compared to the monomer indicates successful polymerization. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the polymer's structure and regioregularity (head-to-tail vs. head-to-head/tail-to-tail linkages). |

| Cyclic Voltammetry (CV) | Used to determine the oxidation and reduction potentials of the polymer, providing insights into its electronic properties and stability. |

| Gel Permeation Chromatography (GPC) | Determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the soluble polymer. |

| Scanning Electron Microscopy (SEM) | Visualization of the surface morphology of the polymer films. |

| Atomic Force Microscopy (AFM) | Provides high-resolution imaging of the surface topography of the polymer films. |

| Four-Point Probe Method | Measurement of the electrical conductivity of the polymer films. |

Quantitative Data Summary

The following table summarizes typical quantitative data for polythiophene derivatives with functional groups similar to this compound. Note that the exact values will depend on the specific derivative, polymerization method, and processing conditions.

| Property | Typical Value Range | Polymer Example |

| Number-Average Molecular Weight (Mn) | 5,000 - 50,000 g/mol | Poly(3-thiopheneacetic acid) |

| Polydispersity Index (PDI) | 1.5 - 3.0 | Poly(3-thiopheneacetic acid) |

| UV-Vis Absorption Maximum (λmax) in solution | 400 - 550 nm | Poly(3-alkylthiophenes) |

| Electrochemical Band Gap | 1.8 - 2.2 eV | Poly(3-alkylthiophenes) |

| Electrical Conductivity (doped) | 10⁻³ - 10² S/cm | Poly(3,4-ethylenedioxythiophene) |

Diagrams

Experimental Workflow

Caption: General workflow for the synthesis and characterization of poly(this compound) derivatives.

Application Pathways

Caption: Relationship between the properties of poly(this compound) derivatives and their applications.

Application Notes & Protocols: Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the efficient synthesis of 2-aminothiophene-3-carboxylic acid derivatives utilizing microwave-assisted organic synthesis (MAOS). This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and often cleaner reaction profiles.[1][2] The core of this synthetic approach is the Gewald reaction, a versatile multi-component reaction that provides access to a wide array of polysubstituted 2-aminothiophenes.[2][3]

Thiophene derivatives are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[4][5][6] The 2-aminothiophene scaffold, in particular, serves as a crucial building block for the synthesis of various therapeutic agents and functional materials.[4][5]

Reaction Principle: The Gewald Three-Component Reaction

The microwave-assisted synthesis of 2-aminothiophene-3-carboxylic acid derivatives is typically achieved through the Gewald three-component reaction. This reaction involves the condensation of a ketone or aldehyde, an active methylene nitrile (such as ethyl cyanoacetate or malononitrile), and elemental sulfur in the presence of a base.[2][3]

The generally accepted mechanism begins with a Knoevenagel condensation between the carbonyl compound and the active methylene nitrile to form an α,β-unsaturated nitrile intermediate.[2] This is followed by the addition of sulfur and subsequent cyclization to yield the final 2-aminothiophene product.[2] Microwave irradiation has been shown to significantly accelerate this reaction sequence.[2]

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data from various studies on the microwave-assisted Gewald synthesis of 2-aminothiophene-3-carboxylic acid derivatives, showcasing the impact of different substrates, bases, and solvents on reaction outcomes.

Table 1: Optimization of Reaction Conditions for a Model Reaction *

| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

| 1 | K₂CO₃ | DMF | 50 | 30 | Low |

| 2 | Cs₂CO₃ | DMF | 50 | 30 | Low |

| 3 | NaOH | DMF | 50 | 30 | Low |

| 4 | Et₃N | DMF | 50 | 30 | Moderate |

| 5 | DIEA | DMF | 50 | 30 | Moderate |

| 6 | DBU | DMF | 50 | 30 | Moderate |

| 7 | Piperidine | DMF | 50 | 30 | High |

| 8 | Pyrrolidine | DMF | 50 | 30 | 92 |

| 9 | KOtBu | DMF | 50 | 30 | Moderate |

| 10 | NaOtBu | DMF | 50 | 30 | Moderate |

| 11 | Pyrrolidine | DMSO | 50 | 30 | High |

| 12 | Pyrrolidine | EtOH | 50 | 30 | High |

| 13 | Pyrrolidine | i-PrOH | 50 | 30 | Moderate |

| 14 | Pyrrolidine | THF | 50 | 30 | Low |

| 15 | Pyrrolidine | Dioxane | 50 | 30 | Low |

| 16 | Pyrrolidine | DCM | 50 | 30 | Low |

| 17 | Pyrrolidine | NMP | 50 | 30 | High |

| 18 | Pyrrolidine | Toluene | 50 | 30 | Low |

| 19 | Pyrrolidine | MeCN | 50 | 30 | Moderate |

| 20 | Pyrrolidine | DMF | 25 | 30 | 92 |

| 21 | Pyrrolidine | DMF | 50 | 30 | 95 |

| 22 | Pyrrolidine | DMF | 75 | 30 | 94 |

| 23 | Pyrrolidine | DMF | 100 | 30 | 88 |

| 24 | Pyrrolidine | DMF | rt | 12h (Conventional) | 47 |

*Data adapted from a study optimizing the reaction between butyraldehyde, methyl cyanoacetate, and sulfur.[7]

Table 2: Synthesis of Various 2-Amino-3-methoxycarbonylthiophene Derivatives *

| Product | R¹ | R² | Time (min) | Yield (%) |

| 3a | CH₃CH₂- | H- | 30 | 95 |

| 3b | (CH₃)₂CH- | H- | 30 | 92 |

| 3f | PhCH₂- | H- | 30 | 74 |

| 3e | Ph- | H- | 30 | 78 |

*Reaction Conditions: Aldehyde/Ketone (1 mmol), Methyl Cyanoacetate (1.1 mmol), Sulfur (1.1 mmol), Pyrrolidine (1 mmol), DMF (3 mL), Microwave at 50°C.[7]

Table 3: Microwave vs. Conventional Heating *

| Substrate (Aldehyde) | Method | Time | Temperature (°C) | Yield (%) |

| Phenylacetaldehyde | Microwave | 20 min | 70 | 80 |

| Phenylacetaldehyde | Conventional | 4 h | 70 | 80 |

| 4-Methoxyphenylacetaldehyde | Microwave | 20 min | 70 | 91 |

| 4-Methoxyphenylacetaldehyde | Conventional | 4 h | 70 | 85 |

*Reaction Conditions: Aldehyde (1 mmol), Ethyl Cyanoacetate (1 mmol), Sulfur (1.1 mmol), Morpholine (1.1 mmol), Ethanol (3 mL).[1][8]

Experimental Protocols

Protocol 1: General Procedure for the Microwave-Assisted Synthesis of 2-Aminothiophene-3-carboxylic Acid Esters

This protocol is a generalized procedure based on commonly reported methods.[7]

Materials:

-

Appropriate aldehyde or ketone

-

Active methylene nitrile (e.g., ethyl cyanoacetate, methyl cyanoacetate)

-

Elemental sulfur

-

Microwave reactor vials (5 mL or appropriate size)

-

Microwave synthesizer

-

Ethyl acetate (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (1.0 mmol).

-

Add the appropriate solvent (3 mL).

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 50-120°C) for a specified time (e.g., 2-48 minutes).[7][9] Monitor the reaction progress by TLC if possible.

-

After the reaction is complete, allow the vial to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL) and wash with water (3 x 20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 2-aminothiophene derivative.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Protocol 2: One-Pot, One-Step Synthesis of Ethyl 2-amino-4-(4-nitrophenyl)thiophene-3-carboxylate

This protocol is adapted from a specific reported synthesis.[9]

Materials:

-

4-Nitroacetophenone (0.1 mol)

-

Ethyl cyanoacetate (0.1 mol)

-

Elemental sulfur (0.05 mol)

-

Ethanol (15 mL)

-

Microwave reactor with a 250 mL round bottom flask attachment

-

Methanol

Procedure:

-

In a 250 mL round bottom flask, combine 4-nitroacetophenone (0.1 mol), ethyl cyanoacetate (0.1 mol), and elemental sulfur (0.05 mol).

-

Add ethanol (15 mL) to the mixture.

-

Place the flask in a microwave oven and irradiate while maintaining a temperature of 120°C for 46 minutes.

-

Monitor the completion of the reaction using Thin Layer Chromatography (TLC).

-

Upon completion, work up the reaction mixture using a 2:1 ratio of ethanol to methanol.

-

A dark brown amorphous precipitate will form. Filter the precipitate and allow it to dry to obtain the product.

Visualizations

Gewald Reaction: Signaling Pathway

The following diagram illustrates the proposed mechanistic pathway of the Gewald reaction.

Caption: Proposed mechanism of the Gewald reaction.

Experimental Workflow

This diagram outlines the general workflow for the microwave-assisted synthesis of 2-aminothiophene derivatives.

Caption: General experimental workflow.

References

- 1. Microwave-Assisted Synthesis of 5-Substituted 2-Aminothiophenes Starting from Arylacetaldehydes [organic-chemistry.org]

- 2. Gewald reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

- 9. ijert.org [ijert.org]

Application Notes and Protocols: 5-Aminothiophene-3-carboxylic Acid in Organic Dye Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 5-aminothiophene-3-carboxylic acid and its derivatives as key building blocks in the synthesis of novel azo disperse dyes. The protocols detailed below are intended for application on hydrophobic fibers such as polyester, offering excellent tinctorial strength and fastness properties. Thiophene-based azo dyes are a significant class of heterocylic colorants, established as a viable alternative to more expensive anthraquinone dyes due to their bright shades and good dyeability.[1]

Overview and Synthetic Strategy

The general methodology for preparing azo dyes from this compound involves a three-stage process:

-

Synthesis of the Aminothiophene Precursor: The foundational 2-aminothiophene scaffold is typically synthesized via the Gewald multicomponent reaction. This one-pot synthesis is efficient for creating polysubstituted 2-aminothiophenes.[2]

-

Diazotization: The primary aromatic amine group on the thiophene ring is converted into a reactive diazonium salt. This reaction is conducted in an acidic medium at low temperatures.

-

Azo Coupling: The diazonium salt is then reacted with a suitable coupling component (e.g., anilines, naphthols, or other active methylene compounds) to form the final azo dye.

This synthetic pathway allows for a high degree of molecular diversity, enabling the tuning of the dye's color and performance properties by varying the substituents on both the thiophene precursor and the coupling component.

Caption: General workflow for the synthesis of azo dyes from aminothiophene precursors.

Experimental Protocols

The following protocols are representative procedures adapted from literature for the synthesis of azo dyes using aminothiophene carboxylic acid derivatives. Researchers should perform their own optimizations.

Protocol 2.1: Synthesis of Ethyl 2-amino-4-methylthiophene-3-carboxylate (Gewald Reaction)

This protocol describes the synthesis of an ester derivative of the title compound, which is a common precursor.

Materials:

-

Ethyl acetoacetate

-

Malononitrile

-

Elemental Sulfur

-

Diethylamine

-

Ethanol

Procedure:

-

In a three-necked flask equipped with a stirrer and reflux condenser, combine ethyl acetoacetate (0.1 mol), malononitrile (0.1 mol), and elemental sulfur (0.1 mol) in 50 mL of ethanol.

-

Add diethylamine (0.1 mol) dropwise to the stirred mixture.

-

Heat the reaction mixture to reflux and maintain for 2 hours.

-

Cool the mixture to room temperature. The product will precipitate.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol to yield ethyl 2-amino-4-methylthiophene-3-carboxylate.

Protocol 2.2: Diazotization of Aminothiophene Precursor

Materials:

-

Ethyl 2-amino-4-methylthiophene-3-carboxylate (or similar aminothiophene)

-

Concentrated Sulfuric Acid

-

Sodium Nitrite (NaNO₂)

-

Acetic Acid

-

Propionic Acid

Procedure:

-

Prepare nitrosylsulfuric acid: In a flask maintained at 0-5°C in an ice-salt bath, slowly add sodium nitrite (1.4 g, 0.02 mol) to 10 mL of concentrated sulfuric acid with stirring. Keep the temperature below 10°C.

-

In a separate beaker, dissolve the aminothiophene precursor (0.02 mol) in a mixture of acetic acid and propionic acid (12 mL, 5:1 v/v).

-

Cool the aminothiophene solution to 0-5°C in an ice bath.

-

Slowly add the pre-prepared cold nitrosylsulfuric acid to the aminothiophene solution, ensuring the temperature does not exceed 5°C.

-

Stir the resulting mixture vigorously for 1-2 hours at 0-5°C. The formation of the diazonium salt solution is complete when a sample gives a positive test with starch-iodide paper. This solution should be used immediately in the next step.

Caption: Workflow for the diazotization of an aminothiophene precursor.

Protocol 2.3: Azo Coupling Reaction

Materials:

-

Thiophene diazonium salt solution (from Protocol 2.2)

-

Coupling component (e.g., N,N-diethylaniline)

-

Acetic Acid

-

Sodium Acetate solution (10%)

-

Ethanol

Procedure:

-

Dissolve the coupling component (0.02 mol) in 20 mL of acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Add the cold diazonium salt solution dropwise to the coupling component solution over 30-40 minutes with vigorous stirring. Maintain the temperature below 5°C.

-

Continue stirring the mixture for an additional 2-3 hours at 0-5°C.

-

Adjust the pH of the solution to 4-5 by slowly adding a 10% sodium acetate solution.

-

The precipitated azo dye is collected by vacuum filtration, washed thoroughly with water, and then dried.

-

The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or DMF.

Protocol 2.4: Application of Disperse Dye to Polyester Fabric

Materials:

-

Polyester fabric

-

Synthesized Azo Dye

-

Dispersing agent (anionic, e.g., sodium lignosulfonate)

-

Acetic Acid

-

Sodium hydrosulfite

-

Sodium hydroxide

-

Non-ionic detergent

Procedure:

-

Fabric Pre-treatment: Scour the polyester fabric with a solution containing 2 g/L sodium carbonate and 5 g/L non-ionic detergent at 60°C for 30 minutes to remove any impurities. Rinse thoroughly with water and air dry.

-

Dye Dispersion Preparation: Prepare a fine dispersion of the dye by dissolving the required amount (e.g., for a 2% shade on weight of fabric) in a small amount of DMF and adding it dropwise to a solution containing the dispersing agent (1:1 ratio with dye).

-

Dye Bath Preparation: Prepare the dye bath with a liquor-to-goods ratio of 20:1. Add the dye dispersion and adjust the pH to 4.5-5.5 with acetic acid.

-

High-Temperature Dyeing: Introduce the wetted polyester fabric into the dye bath. Raise the temperature to 130°C at a rate of approximately 2-3°C/min. Maintain this temperature for 60 minutes.

-

Cooling and Rinsing: Cool the dye bath to 50-60°C and remove the dyed fabric. Rinse thoroughly with cold water.

-

Reduction Clearing (After-treatment): To improve wash fastness, treat the dyed fabric in a solution containing 2 g/L sodium hydroxide, 2 g/L sodium hydrosulfite, and 2 g/L non-ionic detergent at 60-70°C for 15-20 minutes. This process removes any dye loosely adhering to the fiber surface.

-

Final Wash and Dry: Rinse the fabric with hot water, then cold water, and finally air dry.

Quantitative Data

The performance and properties of azo dyes derived from aminothiophene precursors are summarized below. Data is compiled from various sources for dyes with similar structural motifs.

Table 1: Spectroscopic Properties of Representative Thiophene Azo Dyes

| Dye Structure Motif | Solvent | λmax (nm) | Reference(s) |

| 2-Amino-3-cyano-5-(arylazo)thiophene | DMF | 431-555 | [3][4] |

| 2-Amino-3-carbethoxy-5-(arylazo)thiophene | Toluene | 437-534 | [5] |

| Arylazo derivative of 5-amino-4-cyano-2-methylthiophene-3-carboxylic acid p-phenetylamide | Ethanol | 456-614 | [6] |

| Arylazo derivative of 5-amino-4-cyano-2-methylthiophene-3-carboxylic acid p-phenetylamide | DMF | 485-624 | [6] |

Note: λmax is highly dependent on the specific substituents on the arylazo component and the solvent polarity.

Table 2: Fastness Properties of Representative Thiophene Azo Dyes on Polyester

| Fastness Property | Rating Scale | Typical Performance | Reference(s) |

| Light Fastness | Blue Scale (1-8) | 3 - 5 (Moderate to Good) | [3][6] |

| Wash Fastness | Grey Scale (1-5) | 4 - 5 (Good to Excellent) | [3][6] |

| Perspiration Fastness | Grey Scale (1-5) | 4 - 5 (Good to Excellent) | [3][6] |

| Sublimation Fastness | Grey Scale (1-5) | 4 - 5 (Good to Excellent) | [6] |

| Rubbing Fastness | Grey Scale (1-5) | 4 - 5 (Good to Excellent) | [6] |

Performance can vary significantly based on the molecular weight of the dye, the dyeing process, and the efficiency of the after-treatment (reduction clearing) process.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. shop.tarjomeplus.com [shop.tarjomeplus.com]

- 5. Thiophene-Based Azo Dyes and Their Applications in Dyes Chemistry [article.sapub.org]

- 6. Disperse Dyes Based on Aminothiophenes: Their Dyeing Applications on Polyester Fabrics and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Gewald synthesis of substituted aminothiophenes.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald synthesis?

The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes. The generally accepted mechanism proceeds through three main stages:

-

Knoevenagel-Cope Condensation: The reaction is typically initiated by a base-catalyzed condensation between an active methylene compound (an α-cyanoester, malononitrile, etc.) and a carbonyl compound (ketone or aldehyde) to form an α,β-unsaturated nitrile intermediate.

-

Sulfur Addition: Elemental sulfur then adds to the α,β-unsaturated nitrile. The exact mechanism of this step is complex and can involve the formation of polysulfide intermediates.

-

Cyclization and Tautomerization: The sulfur-adduct undergoes an intramolecular cyclization, followed by tautomerization to yield the final 2-aminothiophene product. The cyclization of the monosulfide with subsequent aromatization is the primary thermodynamic driving force for the reaction.

Q2: What are the most common starting materials for the Gewald synthesis?

The versatility of the Gewald reaction stems from the wide variety of commercially available starting materials. These typically include:

-

Carbonyl Compounds: A broad range of aldehydes and ketones can be used. However, sterically hindered ketones may require modified conditions.

-

Active Methylene Compounds: These are compounds with a CH2 group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.

-

Elemental Sulfur: This is the source of the sulfur atom in the thiophene ring.

Q3: What is the role of the base in the Gewald synthesis?

The base plays a crucial role in catalyzing the initial Knoevenagel-Cope condensation. Commonly used bases include secondary amines like morpholine and piperidine, as well as tertiary amines like triethylamine. The choice of base can significantly impact the reaction rate and yield. In some variations, the amine can also act as a nucleophile to activate the elemental sulfur.

Troubleshooting Guide

Low or No Product Yield

Issue: The reaction has resulted in a low yield or no desired 2-aminothiophene product.

Possible Causes and Solutions:

| Possible Cause | Troubleshooting Steps |

| Inefficient Knoevenagel-Cope Condensation | - Base Selection: The choice of base is critical. For less reactive ketones, a stronger base or a different class of base might be necessary. Consider screening bases like piperidine, morpholine, or triethylamine. - Water Removal: The condensation step produces water, which can inhibit the reaction. Consider using a Dean-Stark apparatus or adding a dehydrating agent. |

| Poor Sulfur Solubility or Reactivity | - Solvent Choice: Polar solvents like ethanol, methanol, or DMF generally enhance the solubility and reactivity of sulfur. - Temperature: Gently heating the reaction mixture (typically to 40-60 °C) can improve sulfur's reactivity. However, excessive heat can lead to side reactions. |

| Steric Hindrance | - Modified Protocols: For sterically hindered ketones, a two-step procedure might be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step. - Microwave Irradiation: Microwave-assisted synthesis has been shown to improve yields and reduce reaction times, especially for challenging substrates. |

| Incorrect Stoichiometry | - Reagent Purity: Ensure all starting materials are pure and dry. - Accurate Measurement: Precisely measure all reagents according to the chosen protocol. |

Formation of Byproducts and Impurities

Issue: The reaction mixture contains significant amounts of byproducts, complicating purification.

Possible Byproducts and Mitigation Strategies:

-

Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds.

-

Troubleshooting: Increase reaction time, optimize temperature, or consider a more effective catalyst.

-

-

Knoevenagel-Cope Intermediate: The α,β-unsaturated nitrile may be present if the sulfur addition and cyclization are slow.

-

Troubleshooting: Ensure sufficient sulfur is present and that the reaction conditions (temperature, base) are suitable for the cyclization step.

-

-

Dimerization or Polymerization: Under certain conditions, starting materials or intermediates can undergo self-condensation or polymerization.

-

Troubleshooting: Adjust the concentration of reactants, modify the rate of addition of reagents, or change the solvent.

-

Purification Challenges

Issue: Difficulty in isolating the pure 2-aminothiophene from the crude reaction mixture.

Purification Strategies:

| Purification Method | Description and Application |

| Recrystallization | This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes. |

| Column Chromatography | For oils or solids that are difficult to recrystallize, silica gel column chromatography can be employed. A gradient of ethyl acetate in hexanes is a common eluent system. |

| Washing | Washing the crude product with water can help remove inorganic salts and some polar impurities. A wash with a non-polar solvent like hexanes can remove non-polar byproducts. |

Experimental Protocols

General One-Pot Synthesis of 2-Aminothiophenes

This protocol is a general guideline and may require optimization for specific substrates.

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

-

Add a suitable solvent, such as ethanol or methanol (20-30 mL).

-

Add the base (e.g., morpholine or triethylamine, 10-20 mol%).

-

Stir the reaction mixture at room temperature or heat to 40-50 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Data Presentation

Table 1: Influence of Base and Solvent on Gewald Synthesis Yield

| Carbonyl Compound | Active Methylene | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Cyclohexanone | Malononitrile | Morpholine | Ethanol | 50 | 3 | 85 | |

| Acetone | Ethyl Cyanoacetate | Piperidine | Methanol | RT | 12 | 72 | |

| 4-Methoxyacetophenone | Malononitrile | Triethylamine | DMF | 60 | 6 | 78 | |

| 2-Pentanone | Cyanoacetamide | Morpholine | Ethanol | 50 | 8 | 65 |

Visualizations

Gewald Synthesis Workflow

Caption: General experimental workflow for the Gewald synthesis of 2-aminothiophenes.

Troubleshooting Logic for Low Yield

Caption: Decision tree for troubleshooting low product yield in the Gewald synthesis.

Technical Support Center: 5-Aminothiophene-3-carboxylic acid Purification

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the purification of 5-Aminothiophene-3-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying this compound?

A1: The two most prevalent and effective techniques for purifying this compound are recrystallization and column chromatography. The choice between them depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities I might encounter?

A2: Impurities can originate from starting materials, side-products of the synthesis (such as those from a Gewald reaction), or degradation. Aminothiophenes can be susceptible to oxidation and polymerization, which may result in colored impurities.

Q3: How do I choose a suitable solvent for recrystallization?

A3: An ideal recrystallization solvent should dissolve the compound poorly at low temperatures but readily at higher temperatures. For aminothiophene carboxylic acid derivatives, solvents like methanol, ethanol, 50% acetic acid, and benzene have been used.[1] It is recommended to perform small-scale solubility tests with your crude product to identify the optimal solvent or solvent system.

Q4: My compound is smearing on the silica gel TLC plate. How can I fix this for column chromatography?

A4: Smearing of carboxylic acids on silica gel is a common issue caused by the interaction of the acidic proton with the silica surface, leading to a mixture of protonated and deprotonated forms with different polarities. To resolve this, add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to your eluent.[2][3] This ensures the compound remains in its less polar, protonated form, resulting in sharper bands.

Q5: Can I use a stationary phase other than silica gel for column chromatography?

A5: Yes. While silica gel is common, neutral alumina can also be an effective stationary phase, particularly if your compound is sensitive to the acidic nature of silica gel.[4]

Q6: How can I assess the purity of my final product?

A6: Purity is typically assessed using techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and melting point analysis. The absence of impurity spots on a TLC plate and sharp, clean peaks in NMR and HPLC chromatograms indicate high purity.

Troubleshooting Guide

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Recovery After Recrystallization | 1. The compound is too soluble in the chosen solvent, even at low temperatures.2. Too much solvent was used.3. Premature crystallization occurred during hot filtration. | 1. Test different solvents or use a co-solvent system to reduce solubility.2. Use the minimum amount of hot solvent required to fully dissolve the crude product.3. Preheat the filtration apparatus (funnel, filter paper, receiving flask) to prevent cooling and crystallization. |

| Product Oiling Out During Recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is supersaturated with impurities. | 1. Choose a solvent with a lower boiling point.2. Try a different solvent or perform a preliminary purification step (e.g., activated carbon treatment) to remove impurities. |